
6-bromo-1-methyl-1H-indole-3-carboxylic acid
Overview
Description
“6-bromo-1-methyl-1H-indole-3-carboxylic acid” is a derivative of indole . In the molecule, the dihedral angle between the –COOH group and the ring system is 6 (4)° . In the crystal, pairs of O—H⋯O hydrogen bonds link the molecules into inversion dimers and these dimers are connected via N—H⋯O hydrogen bonds to form layers parallel to the (-101) plane .
Synthesis Analysis
The synthesis of indole derivatives has been a significant area of research due to their prevalence in natural products and drugs . A concise, regioselective, and highly efficient strategy for the construction of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid has been developed through trifluoroacetylated indole driven hydrolysis . The protocol has the advantage of selectively directing bromine substituent on one position .Molecular Structure Analysis
The molecular structure of “6-bromo-1-methyl-1H-indole-3-carboxylic acid” is characterized by a dihedral angle of 6 (4)° between the –COOH group and the ring system .Chemical Reactions Analysis
Indole derivatives, including “6-bromo-1-methyl-1H-indole-3-carboxylic acid”, have been key intermediates for the preparation of biologically active compounds and indole alkaloids . Their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Scientific Research Applications
Antiviral Agents
Indole derivatives have been reported to exhibit significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of “6-bromo-1-methyl-1H-indole-3-carboxylic acid” could be modified to enhance its affinity to viral proteins, potentially leading to the development of new antiviral drugs.
Anti-inflammatory Applications
The indole nucleus is a common feature in many anti-inflammatory agents. By acting on specific inflammatory pathways, derivatives of “6-bromo-1-methyl-1H-indole-3-carboxylic acid” could be synthesized to create potent anti-inflammatory medications, which could be beneficial in treating conditions like arthritis or asthma .
Anticancer Research
Indole compounds are known to possess anticancer properties. The brominated indole ring, as found in “6-bromo-1-methyl-1H-indole-3-carboxylic acid,” can be utilized to design and synthesize new anticancer agents. These compounds could target specific cancer cell lines or mechanisms involved in tumor growth and metastasis .
Antimicrobial Activity
The indole scaffold is also associated with antimicrobial properties. Derivatives of “6-bromo-1-methyl-1H-indole-3-carboxylic acid” could be explored for their potential to inhibit the growth of various bacteria and fungi, contributing to the field of antibiotics and antifungal research .
Neuroprotective Effects
Indole derivatives have shown promise in neuroprotection, which is crucial for diseases like Alzheimer’s and Parkinson’s. Research into “6-bromo-1-methyl-1H-indole-3-carboxylic acid” could lead to the development of neuroprotective drugs that help in preserving neural functions and preventing neurodegenerative disorders .
Enzyme Inhibition
Indole-based compounds are often used as enzyme inhibitors in various biochemical pathways. “6-bromo-1-methyl-1H-indole-3-carboxylic acid” could serve as a starting point for the synthesis of inhibitors targeting enzymes like kinases, which play a pivotal role in cell signaling and metabolism .
Mechanism of Action
Target of Action
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The interaction of these compounds with their targets can lead to the inhibition or activation of these targets, resulting in the observed biological effects .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . For example, some indole derivatives have been shown to inhibit the influenza A virus and Coxsackie B4 virus . The downstream effects of these interactions can include the inhibition of viral replication and the reduction of viral load .
Result of Action
Indole derivatives are known to have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
6-bromo-1-methylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-12-5-8(10(13)14)7-3-2-6(11)4-9(7)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUKAQJZFKJZBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



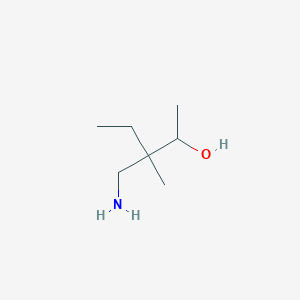
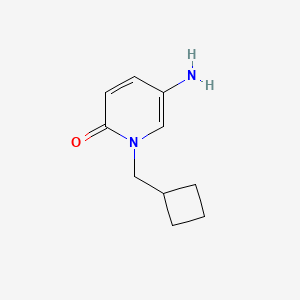
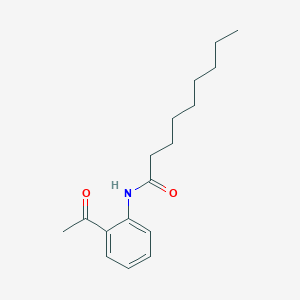


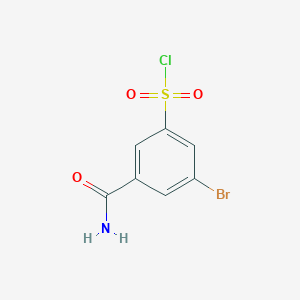
amine](/img/structure/B1374211.png)

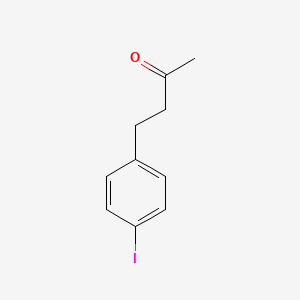
![2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1374214.png)
![[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol](/img/structure/B1374215.png)
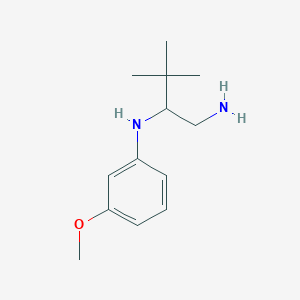

![2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid](/img/structure/B1374219.png)